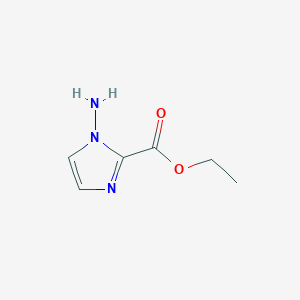

ethyl 1-amino-1H-imidazole-2-carboxylate

Descripción general

Descripción

Ethyl 1-amino-1H-imidazole-2-carboxylate is a heterocyclic organic compound that features an imidazole ring with an amino group and an ethyl ester group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-amino-1H-imidazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an α-azido ketone with an amine, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of catalysts such as erbium triflate to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-amino-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties.

Aplicaciones Científicas De Investigación

Ethyl 1-amino-1H-imidazole-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mecanismo De Acción

The mechanism of action of ethyl 1-amino-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the imidazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparación Con Compuestos Similares

Ethyl 1-amino-1H-imidazole-2-carboxylate can be compared with other imidazole derivatives, such as:

Ethyl 1H-imidazole-1-carboxylate: Lacks the amino group, which can affect its reactivity and biological activity.

1-Amino-1H-imidazole-4-carboxylate: Has a different substitution pattern, leading to variations in chemical properties and applications.

The presence of both the amino group and the ethyl ester group in this compound makes it unique, providing a balance of reactivity and stability that is advantageous for various applications.

Actividad Biológica

Ethyl 1-amino-1H-imidazole-2-carboxylate is a heterocyclic organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an imidazole ring with an amino group and an ethyl ester group. This unique structure contributes to its reactivity and biological activity. The compound is synthesized as an intermediate for various functional molecules, which enhances its significance in medicinal chemistry.

The biological activity of this compound can be attributed to its interaction with multiple biological targets:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and function.

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by activating caspase pathways, leading to cell cycle arrest and morphological changes in tumor cells.

Antimicrobial Activity

This compound has been studied for its antimicrobial effects against various pathogens. The following table summarizes its activity against selected bacteria:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Methicillin-susceptible S. aureus (MSSA) | 15 | 32 |

| Methicillin-resistant S. aureus (MRSA) | 12 | 64 |

| E. coli | 18 | 16 |

| P. aeruginosa | 14 | 32 |

These results indicate that the compound possesses notable antimicrobial properties, particularly against E. coli and MSSA.

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound on various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The following table outlines the observed effects:

| Cell Line | Concentration (µM) | Caspase Activity (fold increase) | Cell Viability (%) |

|---|---|---|---|

| MDA-MB-231 | 10 | 1.5 | 40 |

| HepG2 | 5 | 1.3 | 55 |

The data indicate that at effective concentrations, the compound significantly reduces cell viability while enhancing caspase activity, suggesting a mechanism involving apoptosis.

Study on Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of imidazole derivatives, including this compound, to evaluate their anticancer efficacy. The study found that this compound effectively inhibited cell proliferation in breast cancer cells at low micromolar concentrations, demonstrating its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Evaluation

Another research effort focused on the antimicrobial properties of this compound against clinical isolates of resistant bacteria. The study concluded that this compound exhibited substantial antibacterial activity, particularly against MRSA strains, suggesting its potential role in treating antibiotic-resistant infections .

Propiedades

IUPAC Name |

ethyl 1-aminoimidazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-6(10)5-8-3-4-9(5)7/h3-4H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEWVPSSFIXDKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CN1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.